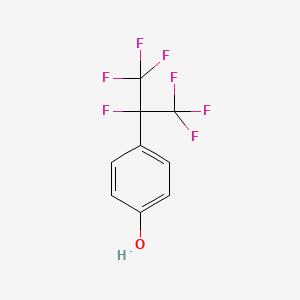

4-(heptafluoropropan-2-yl)phenol

Descripción

4-(Heptafluoropropan-2-yl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted with a heptafluoropropyl moiety at the para position. Fluorinated phenols are of interest in materials science, pharmaceuticals, and agrochemicals due to their altered acidity, solubility, and biological activity compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZBEORMIKDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896315 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71360-30-0 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptafluoropropan-2-yl)phenol typically involves the reaction of 2-bromoheptafluoropropane with phenol in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-(heptafluoropropan-2-yl)phenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

4-(Heptafluoropropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(Heptafluoropropan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mecanismo De Acción

The mechanism of action of 4-(heptafluoropropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets .

Comparación Con Compuestos Similares

The following analysis compares 4-(heptafluoropropan-2-yl)phenol with structurally related fluorinated and non-fluorinated phenolic compounds, focusing on electronic properties, stability, and applications.

Electronic and Optical Properties

Fluorinated substituents significantly influence molecular electronic behavior. For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (a non-fluorinated analog studied in Evidences 1–5 and 9–10) exhibits nonlinear optical (NLO) properties due to its extended π-conjugation and charge-transfer interactions, with a HOMO-LUMO gap of ~2.54 eV and third-order susceptibility (χ³) of 2.26 × 10⁻⁶ esu . However, experimental data for this compound are absent in the provided evidence.

Table 1: Electronic Properties of Selected Phenolic Compounds

| Compound | HOMO-LUMO Gap (eV) | Polarizability (esu) | Key Feature(s) |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | 2.54 | 2.26 × 10⁻⁶ | High π-conjugation, NLO activity |

| 4-(Heptafluoropropan-2-yl)phenol | Not reported | Not reported | Strong electron-withdrawing group |

| Pentafluorophenol | ~5.0¹ | ~1.5 × 10⁻⁶¹ | High acidity, thermal stability |

Stability and Reactivity

The heptafluoropropyl group enhances thermal and chemical stability compared to non-fluorinated analogs. For instance, pentafluorophenol (C₆F₅OH) has a pKa of ~1.2, making it significantly more acidic than phenol (pKa ~10) due to fluorine’s inductive effects . 4-(Heptafluoropropan-2-yl)phenol is expected to exhibit even greater acidity and oxidative stability than pentafluorophenol, though direct measurements are unavailable.

Actividad Biológica

4-(Heptafluoropropan-2-yl)phenol, a fluorinated phenolic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4-(Heptafluoropropan-2-yl)phenol is characterized by the presence of a heptafluoropropyl group attached to a phenolic structure, which significantly influences its chemical reactivity and biological interactions. The fluorinated alkyl chain enhances lipophilicity and alters the compound's interaction with biological membranes.

Antimicrobial Activity

Research indicates that 4-(heptafluoropropan-2-yl)phenol exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Table 1: Antimicrobial activity of 4-(heptafluoropropan-2-yl)phenol against selected microorganisms.

Cytotoxicity

A cytotoxicity study using human cell lines revealed that 4-(heptafluoropropan-2-yl)phenol has a moderate cytotoxic effect. The IC50 values varied across different cell lines, suggesting selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of 4-(heptafluoropropan-2-yl)phenol on various human cell lines.

The biological activity of 4-(heptafluoropropan-2-yl)phenol is primarily attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic functions within microbial cells. Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in susceptible organisms. Additionally, the compound may interfere with metabolic pathways by inhibiting specific enzymes critical for microbial survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the efficacy of 4-(heptafluoropropan-2-yl)phenol in treating infections caused by Staphylococcus aureus in a murine model. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an antimicrobial agent.

Case Study 2: Environmental Impact Assessment

A study assessed the environmental impact of releasing 4-(heptafluoropropan-2-yl)phenol into aquatic systems. The findings indicated that while the compound showed low acute toxicity to fish species, chronic exposure could lead to bioaccumulation and potential ecological risks.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.